molecular formula C36H59N3O27 B12080090 (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B12080090
M. Wt: 965.9 g/mol
InChI Key: SKJCZIMWAATHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex molecule with multiple functional groups. It is characterized by its acetamido, carboxy, and hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of biocatalysts and enzyme-mediated reactions can also be employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions, leading to the formation of new amide bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural complexity allows for the investigation of stereochemical effects on biological activity.

Medicine

The compound has potential therapeutic applications due to its ability to interact with various biological targets. It may be used in the development of drugs for treating diseases such as cancer, infections, and metabolic disorders.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional diversity make it valuable in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The acetamido and hydroxyl groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid analogs with variations in the acetamido or hydroxyl groups.
  • Compounds with similar glycosylation patterns but different aglycone structures.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C36H59N3O27

Molecular Weight

965.9 g/mol

IUPAC Name

5-acetamido-2-[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)

InChI Key

SKJCZIMWAATHMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Origin of Product

United States

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